REACTION_SMILES
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[CH3:1][O:2][C:3]([C:4](=[O:5])[O:6][CH3:7])=[CH:8][c:9]1[cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1.[ClH:20].[Na+:19].[OH-:18].[OH2:21]>>[CH3:1][O:2][C:3]([C:4](=[O:5])[OH:6])=[CH:8][c:9]1[cH:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1
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Name
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COC(=O)C(=Cc1ccc([N+](=O)[O-])cc1)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=Cc1ccc([N+](=O)[O-])cc1)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=Cc1ccc([N+](=O)[O-])cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |